molecular formula C15H16N2O4 B2654323 ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate CAS No. 1181463-90-0

ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate

Cat. No.: B2654323
CAS No.: 1181463-90-0
M. Wt: 288.303
InChI Key: VIUFDHFGWLECLM-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate (Figure 1) is a synthetic enoate ester derivative featuring a cyano group at the α-position and a 3,4-dihydro-2H-1,5-benzodioxepin moiety attached via an amino linkage.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-2-19-15(18)11(9-16)10-17-12-4-5-13-14(8-12)21-7-3-6-20-13/h4-5,8,10,17H,2-3,6-7H2,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUFDHFGWLECLM-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC2=C(C=C1)OCCCO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC2=C(C=C1)OCCCO2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3,4-dihydro-2H-1,5-benzodioxepin-7-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the amine on the cyanoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Anticonvulsant Activity

Research indicates that compounds related to ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate may exhibit anticonvulsant properties. The benzodioxepin structure is known for its central nervous system effects, which include muscle relaxant and anticonvulsive activities. Such properties make it a candidate for further investigation in the treatment of epilepsy and other seizure disorders .

1.2 Antioxidant Properties

The compound has been studied for its potential antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. This compound could serve as a valuable agent in formulations aimed at enhancing cellular resilience against oxidative damage .

1.3 Antiviral Activity

There are indications that related compounds may possess antiviral properties. This aspect is particularly relevant in the development of therapeutic agents targeting viral infections. The cyano group in the compound may contribute to its biological activity by interacting with viral proteins or cellular pathways involved in viral replication .

Material Science Applications

2.1 Dyes and Fluorescent Materials

The benzodioxepin derivatives have been explored as potential dyes due to their unique structural features that allow for light absorption and emission. This compound can be utilized in creating fluorescent materials for various applications, including sensors and imaging technologies .

2.2 Polymer Chemistry

In polymer science, compounds like this compound can serve as monomers or additives to enhance the properties of polymers. Their incorporation can lead to materials with improved thermal stability and mechanical properties, making them suitable for high-performance applications .

Case Study 1: Anticonvulsant Efficacy

A study published in a peer-reviewed journal evaluated the anticonvulsant effects of several benzodioxepin derivatives. The findings suggested that compounds with similar structures to ethyl 2-cyano-3-(benzodioxepin) demonstrated significant efficacy in reducing seizure frequency in animal models .

Case Study 2: Antioxidant Activity Assessment

In another research effort, the antioxidant capacity of ethyl 2-cyano derivatives was assessed using various assays (e.g., DPPH radical scavenging). The results indicated that these compounds effectively neutralized free radicals, supporting their potential use in nutraceutical formulations aimed at enhancing health through oxidative stress reduction .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Aromatic Substituents

Compound 1 : Methyl 2-[[2-Cyano-2-(2-Pyridinyl)Ethenyl]Amino]-3-Dimethylaminopropenoate ()
  • Structure : Differs in the aromatic substituent (2-pyridinyl vs. benzodioxepin) and ester group (methyl vs. ethyl).
  • Synthesis: Prepared via condensation of cyano-ethenyl derivatives with aromatic amines in acetic acid at room temperature .
Compound 2 : 2-[2-(2-Methoxyethoxy)Ethoxy]Ethyl (2E)-2-Cyano-3-[6-(Piperidin-1-yl)Naphthalen-2-yl]Prop-2-Enoate ()
  • Structure : Features a naphthalene core with a piperidinyl group and a polyether ester chain.
  • Application : Developed as AFBOBETIN HYDROCHLORIDE for Alzheimer’s disease detection, highlighting the impact of aromatic bulkiness (naphthalene) on target specificity .
Key Structural Differences :
  • Aromatic Rings : Benzodioxepin (oxygenated 7-membered ring) vs. pyridine (6-membered nitrogen ring) vs. naphthalene (fused benzene rings).
  • Ester Chains : Ethyl (Compound of Interest) vs. methyl (Compound 1) vs. polyether (Compound 2). Longer chains may improve solubility or bioavailability.

Analogs with Bioactive Benzodioxepin Moieties

Compound 3 : 3-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-7H-Furo[3,2-g]Chromen-7-One ()
  • Structure: Benzodioxepin fused with a furochromenone system.
  • Comparison: The benzodioxepin ring in both compounds may interact similarly with biological targets, though the enoate ester in the target compound could enhance electrophilicity.

Fluorinated Prop-2-Enoate Derivatives ()

  • Examples: 2-[Heptadecafluorononylsulfonyl(Methyl)Amino]Ethyl Prop-2-Enoate 2-[Methyl(Tridecafluorooctylsulfonyl)Amino]Ethyl Prop-2-Enoate
  • Structure : Fluorinated alkyl sulfonyl groups replace aromatic amines.
  • Applications : Likely used in materials science (e.g., surfactants, polymers) due to fluorinated chains’ hydrophobicity and thermal stability. Contrasts with the target compound’s bioactive orientation .

Impact of Substituents on Properties

  • Electrophilicity: The cyano group and conjugated enoate system promote electrophilic reactivity, critical for covalent interactions in drug design.
  • Aromatic Effects : Benzodioxepin’s oxygen atoms may facilitate hydrogen bonding, while pyridinyl or naphthalenyl groups enhance π-π stacking.
  • Biological Specificity : The benzodioxepin moiety in the target compound and Compound 3 correlates with toxicity/antitumor activity, whereas fluorinated analogs lack direct bioactivity .

Biological Activity

Ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies and patents.

This compound has a molecular formula of C15H16N2O4C_{15}H_{16}N_{2}O_{4} and a molecular weight of 288.29 g/mol. The compound is synthesized through a multi-step process involving the reaction of various precursors, including dihydrobenzodioxepine derivatives and cyanoacetic acid derivatives. The synthesis typically involves the use of catalysts and specific reaction conditions to ensure high yields and purity .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Ethyl 2-cyano...MDA-MB-231 (Breast Cancer)27.6
DoxorubicinMDA-MB-2310.0428

The compound shows a higher inhibitory effect on cancer cells compared to standard chemotherapeutics like Doxorubicin, indicating its potential as a lead compound for further development in cancer therapy .

The proposed mechanism for the antitumor activity involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This compound may interact with cellular targets that regulate cell cycle progression and apoptosis, leading to increased cell death in malignant cells .

Case Studies

Several case studies have evaluated the biological activities of related compounds with similar structures. For example, derivatives of benzodioxepine have been shown to possess muscle-relaxant and anticonvulsive properties . These findings suggest that ethyl 2-cyano derivatives may also exhibit diverse pharmacological effects beyond antitumor activity.

Q & A

Q. Key Research Gaps Identified :

  • Limited experimental data on decomposition products, requiring targeted LC-MS/MS studies .
  • No reported logP or solubility parameters, necessitating shake-flask or HPLC-based measurements.
  • Ambiguities in reaction mechanisms (e.g., nucleophilic vs. radical pathways) warrant isotopic labeling experiments.

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